molecular formula C6H8O2 B1279676 2-Methoxycyclopent-2-en-1-one CAS No. 22323-97-3

2-Methoxycyclopent-2-en-1-one

Cat. No. B1279676
CAS RN: 22323-97-3
M. Wt: 112.13 g/mol
InChI Key: ZZPUYKVNYPHISS-UHFFFAOYSA-N
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Description

“2-Methoxycyclopent-2-en-1-one” is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is a versatile compound with exciting research potential.


Synthesis Analysis

While specific synthesis methods for “2-Methoxycyclopent-2-en-1-one” were not found in the search results, it is suggested that it could be synthesized from related compounds through various chemical reactions.


Molecular Structure Analysis

The molecular structure of “2-Methoxycyclopent-2-en-1-one” is characterized by a five-membered cyclopentenone ring with a methoxy substituent . The compound has a molecular weight of 112.13 and a molecular formula of C6H8O2 .


Physical And Chemical Properties Analysis

“2-Methoxycyclopent-2-en-1-one” is characterized by a molecular weight of 112.13 and a molecular formula of C6H8O2 . Other physical and chemical properties such as boiling point and solubility were not found in the search results.

Scientific Research Applications

Single-Atom Catalysts

2-Methoxycyclopent-2-en-1-one could potentially be used in the development of single-atom catalysts . These catalysts, due to their strong activity and high selectivity, have been widely used in various catalytic reactions . The application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .

Antiviral Compounds

The compound has been used in the strategic design of antiviral compounds . A synthetic approach to heterosubstituted cyclopent-2-en-1-ones through a robust protocol that leads to single 2-substituted compounds is reported . The methodology was applied to substituted benzoimidazoles as neutral heterocyclic systems, as models for preliminary evaluation of their antiviral activities .

Nucleoside Analogues

4-Oxocyclopent-2-en-1-yl acetates, which are related to 2-Methoxycyclopent-2-en-1-one, are valuable intermediates in organic synthesis, often employed in the short-cut preparation of nucleoside analogues with pyrimidine and purine heterobases .

Natural and Bioactive Products

The hydroxycyclopentenone moiety, which is related to 2-Methoxycyclopent-2-en-1-one, often appears in natural and bioactive products . It constitutes the privileged starting compound for their synthesis .

Energy Conversion

As part of the broader field of catalysts, 2-Methoxycyclopent-2-en-1-one could potentially play a role in the efficient conversion of existing fossil energy into clean energy . This promotes the development of industry and improves living standards .

Electrochemistry and Photocatalytic Reactions

Single-atom catalysts, which could potentially involve 2-Methoxycyclopent-2-en-1-one, have application potential in electrochemistry and photocatalytic reactions .

Mechanism of Action

The mechanism of action for “2-Methoxycyclopent-2-en-1-one” was not found in the search results. It is suggested that the compound’s mechanism of action would depend on its specific application .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation and respiratory irritation .

properties

IUPAC Name

2-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUYKVNYPHISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclopent-2-en-1-one

CAS RN

22323-97-3
Record name 2-Methoxy-2-cyclopentene-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022323973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methoxycyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-2-CYCLOPENTENE-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1FY8PW4CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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